![molecular formula C13H11F3N2O B1438222 1-N-[4-(trifluoromethoxy)phenyl]benzene-1,4-diamine CAS No. 1152561-57-3](/img/structure/B1438222.png)
1-N-[4-(trifluoromethoxy)phenyl]benzene-1,4-diamine
Overview
Description
1-N-[4-(trifluoromethoxy)phenyl]benzene-1,4-diamine, generally known as TFMB, is an organic compound which has recently been studied for its potential applications in both scientific research and laboratory experiments. TFMB is a derivative of benzene and belongs to the class of amines, which are organic compounds consisting of a nitrogen atom bonded to one or more alkyl or aryl groups. It is a colorless solid with a melting point of 114–116 °C and a boiling point of 242–244 °C.
Scientific Research Applications
Electrochromic Devices
The compound is used in the synthesis of 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles (PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP)) , which are promising anodic materials for electrochromic devices . These materials can change their colors reversibly upon applying various potentials or undergoing a redox process . This makes them suitable for applications such as auto-dimming mirrors, smart windows of architectures, and energy storage devices .
Inhibitors of Human Soluble Epoxide Hydrolase
A series of N, N′-disubstituted bis-ureas containing a lipophilic 4-(trifluoromethoxy)phenyl fragment were synthesized by reaction of 4-(trifluoromethoxy)phenyl isocyanate with aliphatic diamines . The synthesized compounds are promising as inhibitors of human soluble epoxide hydrolase . This enzyme plays a crucial role in the metabolism of endogenous chemical mediators involved in blood pressure regulation, inflammation, and cell proliferation .
Synthesis of Trifluoromethyl Ethers
The compound is used in the synthesis of trifluoromethyl ethers . Trifluoromethyl ethers are a class of compounds that have been widely used in pharmaceuticals, agrochemicals, and materials science due to their unique physical and chemical properties .
Mechanism of Action
Target of Action
Similar compounds containing a 4-(trifluoromethoxy)phenyl fragment have been reported to inhibit soluble epoxide hydrolase (seh), a promising target for therapy of hypertonia, tuberculosis, renal pathologies, and other diseases .
Mode of Action
Based on the structure of similar compounds, it is likely that it interacts with its target through the formation of hydrogen bonds . The trifluoromethoxy group may also participate in binding to other sites of the enzyme .
Biochemical Pathways
If it acts as an inhibitor of seh like its structural analogs, it could potentially affect the metabolism of epoxyeicosatrienoic acids (eets), leading to a variety of downstream effects .
Result of Action
If it acts similarly to other sEH inhibitors, it could potentially lead to an increase in the levels of EETs, which have anti-inflammatory, vasodilatory, and cardioprotective effects .
properties
IUPAC Name |
4-N-[4-(trifluoromethoxy)phenyl]benzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O/c14-13(15,16)19-12-7-5-11(6-8-12)18-10-3-1-9(17)2-4-10/h1-8,18H,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POWBCJNWNHXWLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC2=CC=C(C=C2)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-[4-(trifluoromethoxy)phenyl]benzene-1,4-diamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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